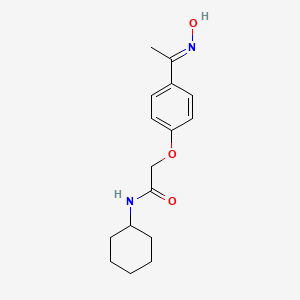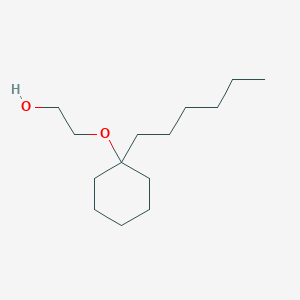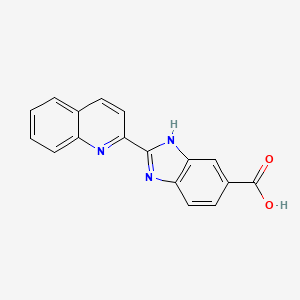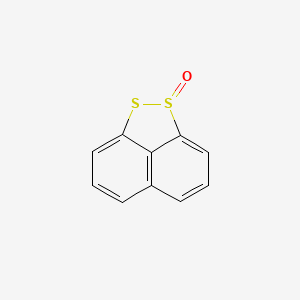![molecular formula C9H10N2O B13756376 1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
1-(1H-Benzo[d]imidazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) is a chemical compound with the molecular formula C9H10N2O. It belongs to the benzimidazole class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
化学反応の分析
Types of Reactions
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy and as an antiparasitic agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle, leading to the disruption of cell division in parasitic nematodes . This selective binding and depolymerization of tubulin make benzimidazoles effective antiparasitic agents.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI), known for its broad range of biological activities.
1H-Imidazole: Another heterocyclic compound with similar structural features and diverse applications.
2-Substituted Benzimidazoles: Compounds with various substitutions at the 2-position, often investigated for their anticancer properties.
Uniqueness
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its alpha-methyl group and methanol moiety contribute to its unique properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
1-(benzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-7,12H,1H3 |
InChIキー |
IDBKSROOXUIRLH-UHFFFAOYSA-N |
正規SMILES |
CC(N1C=NC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


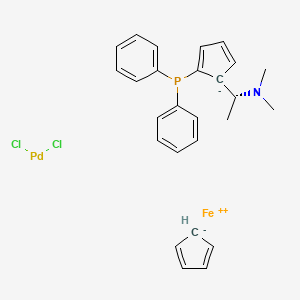
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
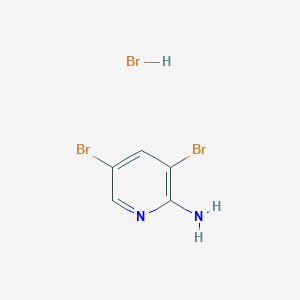
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
